molecular formula C12H20N4O2 B2806444 Tert-butyl 3-(aminomethyl)-3-pyrazol-1-ylazetidine-1-carboxylate CAS No. 2551119-71-0

Tert-butyl 3-(aminomethyl)-3-pyrazol-1-ylazetidine-1-carboxylate

Cat. No. B2806444
CAS RN: 2551119-71-0
M. Wt: 252.318
InChI Key: CRHRVOGOMQVTAC-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(aminomethyl)-3-pyrazol-1-ylazetidine-1-carboxylate” is likely a complex organic compound. It appears to contain an azetidine ring (a four-membered ring with one nitrogen atom and three carbon atoms), a pyrazole ring (a five-membered ring with two nitrogen atoms), and a tert-butyl group (a branched alkyl group). The exact properties and applications of this compound would depend on its specific structure and the arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine and pyrazole rings, the introduction of the aminomethyl group, and the attachment of the tert-butyl carboxylate group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the azetidine and pyrazole rings. The exact structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the aminomethyl group and the tert-butyl carboxylate group could make it reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

  • Halo-Substituted Pyrazolo[5,1-c][1,2,4]triazines Synthesis : A method involving diazotization of amino-pyrazolotriazines followed by reaction with N-halosuccinimides was developed to synthesize halo-substituted derivatives, demonstrating the versatility of pyrazole compounds in synthetic chemistry (Ivanov et al., 2017).

  • Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This research describes the acylation of tert-butyl amino esters with fluorinated acids, leading to pyrazoles, showcasing the importance of pyrazole scaffolds in developing fluorinated organic compounds with potential pharmaceutical applications (Iminov et al., 2015).

  • Catalytic Asymmetric Arylation : A study on the asymmetric addition of arylboronic acids to β-pyrazol-1-yl acrylates, catalyzed by rhodium complexes, highlights the application of pyrazole derivatives in the synthesis of enantioenriched compounds, potentially useful in drug development (Gopula et al., 2015).

Synthetic Methodologies Involving Pyrazoles

  • Ugi Reaction with tert-Butyl Isocyanide : A novel application of tert-butyl isocyanide in Ugi multi-component reactions (MCR) to produce dihydropyrazolo[1,5-a]pyrazine diones, which could be useful in the synthesis of complex heterocyclic compounds with potential biological activities (Nikulnikov et al., 2009).

  • Condensation of Carboxylic Acids with N-Heterocycles : This work presents a novel condensation reaction between carboxylic acids and N-heterocycles, indicating the utility of tert-butyl compounds in facilitating reactions that can produce a wide range of acylated products, important for pharmaceutical synthesis (Umehara et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions to minimize risk .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-pyrazol-1-ylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)15-8-12(7-13,9-15)16-6-4-5-14-16/h4-6H,7-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHRVOGOMQVTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)-3-pyrazol-1-ylazetidine-1-carboxylate

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